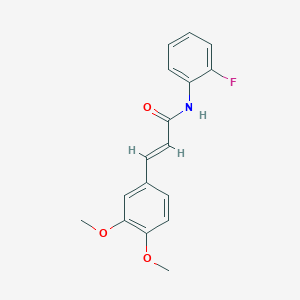

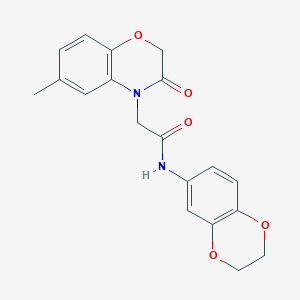

![molecular formula C14H18N2O4 B5503523 methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

methyl 3-[(4-morpholinylacetyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Indenopyrazoles synthesis, including a derivative similar to methyl 3-[(4-morpholinylacetyl)amino]benzoate, involves a two-step process from indanones and phenyl isothiocyanates. These compounds, including this compound derivatives, exhibit significant antiproliferative activity toward human cancer cells (Minegishi et al., 2015).

Molecular Structure Analysis

- Molecular structures of derivatives of benzene containing morpholine, including those resembling this compound, have been studied. In these compounds, the morpholine rings are generally perpendicular to the benzene ring, indicating little conjugation between nitrogen's lone electron pairs and the π-system of the benzene ring (Kovalevsky et al., 1998).

Chemical Reactions and Properties

- This compound derivatives are involved in various chemical reactions. For example, aminomethylation involving morpholine as a methylene source is a new phenomenon, applicable to several heterocycles (Mondal et al., 2017).

Physical Properties Analysis

- The physical properties of similar compounds involve hydrogen-bonded sheets and chains, as seen in isomeric methyl benzoates. These properties significantly influence the molecular-electronic structure and stability of the compounds (Portilla et al., 2007).

Wissenschaftliche Forschungsanwendungen

Aminomethylation Reactions

Morpholine and its derivatives, including compounds similar to methyl 3-[(4-morpholinylacetyl)amino]benzoate, are used in aminomethylation reactions. These reactions occur at specific positions of imidazopyridines and other heterocycles, demonstrating the potential of morpholine derivatives in the synthesis of aminomethylated products under mild conditions (Mondal et al., 2017).

Ionic Liquids and Solvents

Morpholinium derivatives have been synthesized and investigated for their physicochemical properties, toxicity, and biodegradability. These studies aim to evaluate the potential of such compounds as new solvents, particularly for biomass dissolution (Pernak et al., 2011).

Photoinitiators for Coatings

Compounds with morpholine moieties have been explored as photoinitiators for ultraviolet-curable pigmented coatings. These studies focus on the synthesis and photoinitiation efficiency of copolymeric systems bearing morpholine and other functional groups, demonstrating their application in materials science (Angiolini et al., 1997).

Antimicrobial Activities

Derivatives incorporating morpholine structures have been synthesized and tested for their antimicrobial properties. Research in this area aims to identify new compounds with potential use in combating microbial infections (Bektaş et al., 2010).

Cancer Research

Research into the antiproliferative properties of compounds structurally related to this compound has identified potential inhibitors of tubulin polymerization, indicating a promising direction for the development of new anticancer agents (Minegishi et al., 2015).

Synthesis of Polymers

The reactivity and functional group compatibility of morpholine derivatives have been leveraged in the synthesis of hyperbranched aromatic polyamides. This research highlights the potential of such compounds in the development of new materials with specific properties (Yang et al., 1999).

Eigenschaften

IUPAC Name |

methyl 3-[(2-morpholin-4-ylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-14(18)11-3-2-4-12(9-11)15-13(17)10-16-5-7-20-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFHJWSRGFWKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)